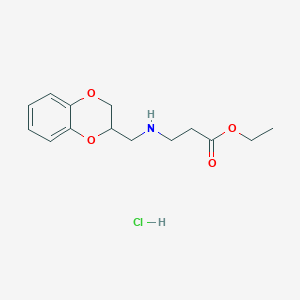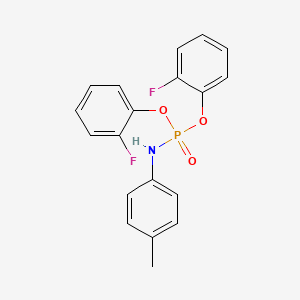
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of compounds known as thiazoles, which are commonly used in the development of drugs for various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which play a crucial role in cell signaling.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to affect various biochemical and physiological processes in cells. Studies have reported that 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has also been shown to affect the levels of various neurotransmitters in the brain, which may have implications for its use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in lab experiments is its high potency and specificity. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been shown to have a low toxicity profile, which makes it an attractive candidate for drug development. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide. One potential area of research is the development of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the potential use of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide and to identify potential side effects associated with its use.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide involves the condensation of 4-chlorophenol with 5-methyl-2-thiocyanato-1,3-thiazole in the presence of a suitable base. The resulting product is then subjected to a reaction with butanoyl chloride to obtain the final compound.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide, which is attributed to its ability to induce apoptosis in cancer cells. 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-12(19-11-6-4-10(15)5-7-11)13(18)17-14-16-8-9(2)20-14/h4-8,12H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPCJYPUERYZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(S1)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)

![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)

![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)
![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![3-{[4-(acetylamino)phenoxy]sulfonyl}benzoic acid](/img/structure/B5143199.png)